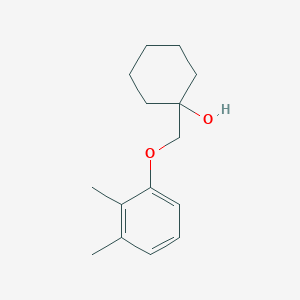
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 2,3-dimethylphenoxy methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 2,3-dimethylphenol with cyclohexanone in the presence of a base to form the corresponding ether. This intermediate is then subjected to reduction conditions to yield the final product. Common reagents used in this synthesis include sodium hydride (NaH) for deprotonation and sodium borohydride (NaBH4) for reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexanol moiety can participate in various biochemical pathways. These interactions can modulate the activity of target proteins and influence cellular processes.
相似化合物的比较
Similar Compounds
- 1-((2,4-Dimethylphenoxy)methyl)cyclohexan-1-ol
- 1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol
- 1-((3,4-Dimethylphenoxy)methyl)cyclohexan-1-ol
Uniqueness
1-((2,3-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The steric and electronic effects imparted by these substituents can result in distinct properties compared to its analogs.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
1-[(2,3-dimethylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12-7-6-8-14(13(12)2)17-11-15(16)9-4-3-5-10-15/h6-8,16H,3-5,9-11H2,1-2H3 |
InChI 键 |
ZYWKBDQCCMRRIQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OCC2(CCCCC2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


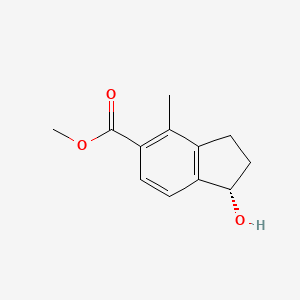
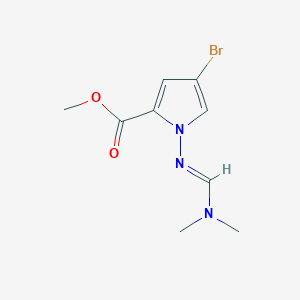
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![4-Cyclopropyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13330627.png)
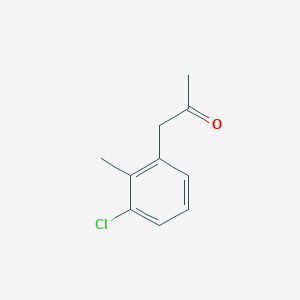

![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)
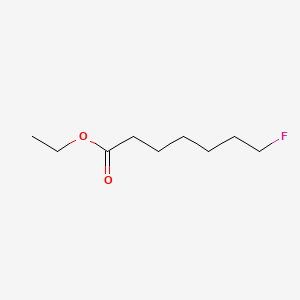
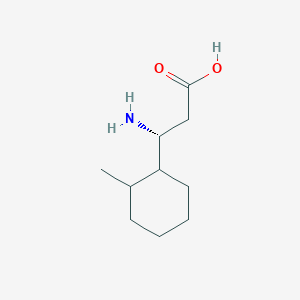
![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)
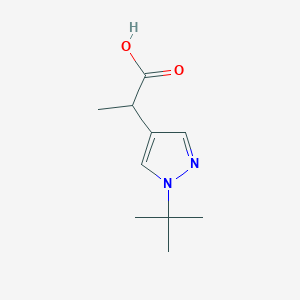

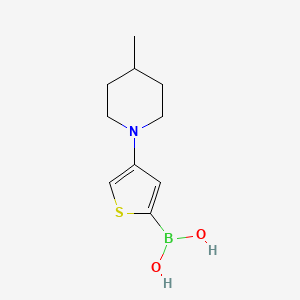
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
